molecular formula C9H14N2O B12893857 N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine

N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine

Cat. No.: B12893857
M. Wt: 166.22 g/mol
InChI Key: VQQKYZJPGMUUBR-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable isoxazole precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • Cyclopropanecarboxylic acid
  • Cyclopropylamine derivatives

Uniqueness

N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine is unique due to its specific structural features, such as the cyclopropyl and isoxazole moieties. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C9H14N2O/c1-6(8-3-4-8)11-9-5-10-12-7(9)2/h5-6,8,11H,3-4H2,1-2H3

InChI Key

VQQKYZJPGMUUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC(C)C2CC2

Origin of Product

United States

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